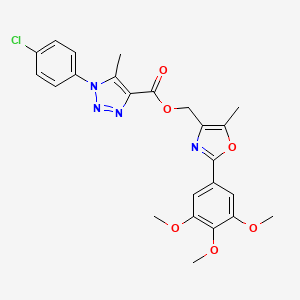![molecular formula C21H25N5O2S B2416433 1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 904270-34-4](/img/structure/B2416433.png)
1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
Researchers have developed efficient synthesis methods for pyridine-pyrimidines and their derivatives, showcasing the versatility of pyrimidine compounds in organic synthesis. For instance, a study by Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidine derivatives via a three-component reaction involving aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions (Rahmani et al., 2018). This method highlights the application of pyrimidine compounds in facilitating novel synthetic routes that are efficient, reusable, and environmentally friendly.
Material Science Applications
In the realm of material science, pyrimidine derivatives demonstrate potential applications due to their optical and electronic properties. An experimental and computational study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives revealed their capabilities as candidates for optical, nonlinear optical (NLO), and drug discovery applications. The study assessed the linear and NLO properties of these compounds, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).
Potential Biological Activities
Regarding biological applications, Shukla et al. (2019) synthesized a series of barbituric acid derivatives and evaluated their in vitro antibacterial activity. These compounds, including variations of pyrimidine-2,4-dione derivatives, showed promising antibacterial properties against several bacterial strains, highlighting the potential of pyrimidine derivatives in developing new antibacterial agents (Shukla et al., 2019).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-7-6-8-15(13-14)17-22-18-16(20(27)25(3)21(28)24(18)2)19(23-17)29-12-11-26-9-4-5-10-26/h6-8,13H,4-5,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWQLWRCUHVIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCCN4CCCC4)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)
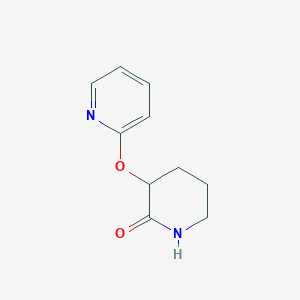
![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)
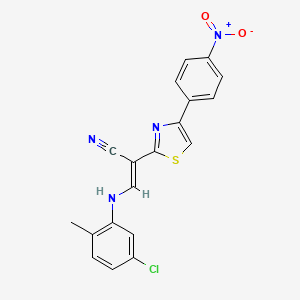
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)
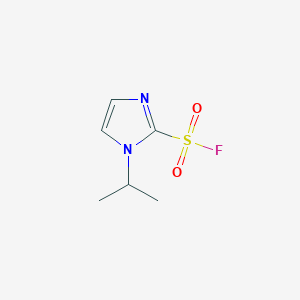
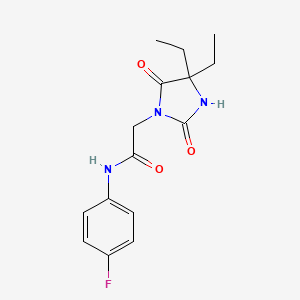
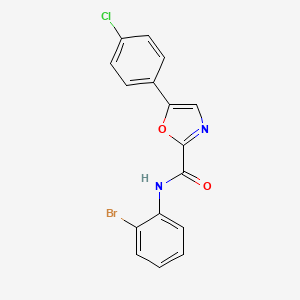
![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)
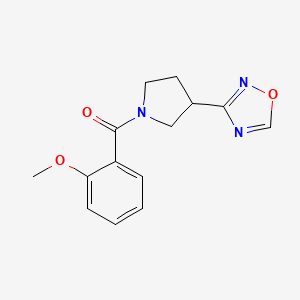
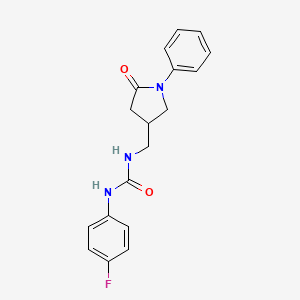
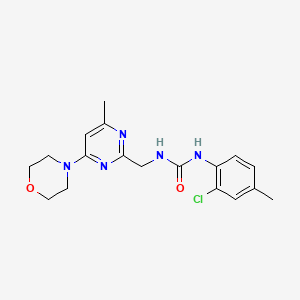
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2416368.png)
